molecular formula C20H30O2 B12638928 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol CAS No. 921193-57-9

2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol

Cat. No.: B12638928
CAS No.: 921193-57-9
M. Wt: 302.5 g/mol
InChI Key: WOODIAIJIMWFJU-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol is an organic compound with the molecular formula C20H30O2 and a molecular weight of 302.451 g/mol . It is a member of the oxan-2-ol family, characterized by the presence of a phenyl group and a propylcyclohexyl group attached to an oxan-2-ol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol can be achieved through various methods. One common approach involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The phenyl and propylcyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and propylcyclohexyl groups may interact with enzymes or receptors, modulating their activity. The oxan-2-ol ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-penten-2-ol
  • 4-methylene-2-phenyl-5-hexen-2-ol
  • 2-Phenyl-5-(4-propylcyclohexyl)-tetrahydro-pyran-2-ol

Uniqueness

2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol is unique due to its specific structural features, such as the combination of a phenyl group and a propylcyclohexyl group attached to an oxan-2-ol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

921193-57-9

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2-phenyl-5-(4-propylcyclohexyl)oxan-2-ol

InChI

InChI=1S/C20H30O2/c1-2-6-16-9-11-17(12-10-16)18-13-14-20(21,22-15-18)19-7-4-3-5-8-19/h3-5,7-8,16-18,21H,2,6,9-15H2,1H3

InChI Key

WOODIAIJIMWFJU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(OC2)(C3=CC=CC=C3)O

Origin of Product

United States

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